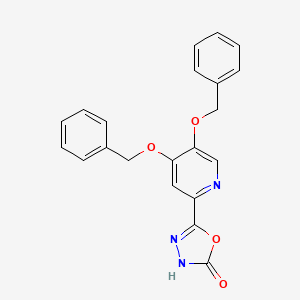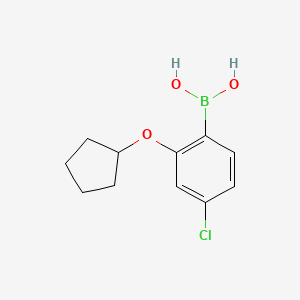
(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid
Übersicht
Beschreibung
“(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 1256355-05-1. It has a molecular weight of 240.49 . The compound is used in various chemical reactions and laboratory applications .
Molecular Structure Analysis
The InChI code for “(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid” is 1S/C11H14BClO3/c13-8-5-6-10 (12 (14)15)11 (7-8)16-9-3-1-2-4-9/h5-7,9,14-15H,1-4H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid” are not detailed in the search results, boronic acids are known to be involved in various types of chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
“(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid” has a molecular weight of 240.49 . Other specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
This compound is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Sensing Applications
Boronic acids, including 4-Chloro-2-(cyclopentyloxy)phenylboronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biochemical Tools
Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition and cell delivery systems .
Therapeutics
Boronic acids are used in the development of therapeutics . They interact with diols, allowing their utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
Separation Technologies
Boronic acids are used in separation technologies . They interact with diols, which allows their use in electrophoresis of glycated molecules .
Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin . They interact with diols, which allows their use in the development of materials for analytical methods and in polymers for the controlled release of insulin .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The compound is involved in the SM coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid is influenced by the reaction conditions. The SM coupling reaction, in which the compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Eigenschaften
IUPAC Name |
(4-chloro-2-cyclopentyloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClO3/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9,14-15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLXAFHXESJZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681708 | |
| Record name | [4-Chloro-2-(cyclopentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid | |
CAS RN |
1256355-05-1 | |
| Record name | B-[4-Chloro-2-(cyclopentyloxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Chloro-2-(cyclopentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



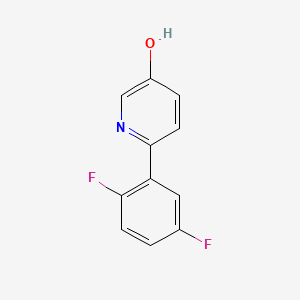
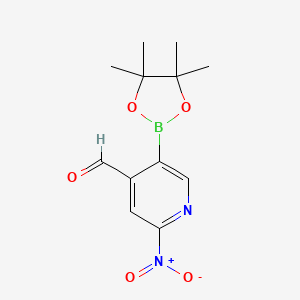
![2,6-Ditosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B597764.png)

![4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid](/img/structure/B597768.png)
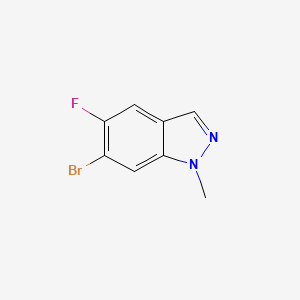

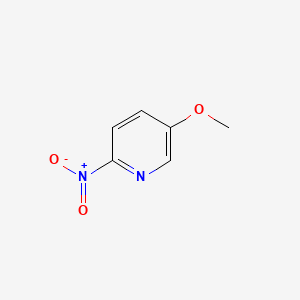
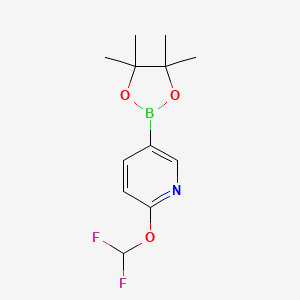

![1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B597776.png)

